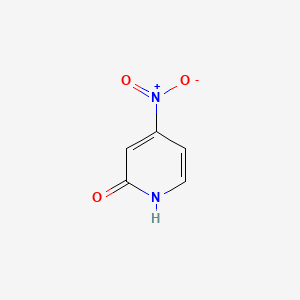
Acide 3-éthoxy-4-méthoxybenzoïque
Vue d'ensemble
Description
3-Ethoxy-4-methoxybenzoic acid: is an organic compound with the molecular formula C10H12O4 . It is a derivative of benzoic acid, characterized by the presence of ethoxy and methoxy groups attached to the benzene ring. This compound is often used in various chemical syntheses and has applications in different scientific fields.
Applications De Recherche Scientifique
3-Ethoxy-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
Target of Action
It is known that benzylic compounds typically react via an sn1 or sn2 pathway .
Mode of Action
The mode of action of 3-Ethoxy-4-methoxybenzoic acid involves interactions with its targets, leading to changes in the biochemical environment. The compound can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It is known that benzylic compounds can influence various biochemical pathways through their interactions with different targets .
Result of Action
The compound’s interactions with its targets can lead to various changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Ethoxy-4-methoxybenzoic acid. For instance, the compound should be handled carefully to avoid dust formation and inhalation of mist, gas, or vapors . Protective equipment should be worn to prevent skin and eye contact .
Analyse Biochimique
Biochemical Properties
3-Ethoxy-4-methoxybenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The interactions between 3-Ethoxy-4-methoxybenzoic acid and biomolecules are often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of 3-Ethoxy-4-methoxybenzoic acid on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Ethoxy-4-methoxybenzoic acid may modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect metabolic pathways by altering the activity of key enzymes involved in cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Ethoxy-4-methoxybenzoic acid exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites. These interactions can lead to conformational changes in the enzymes, affecting their catalytic activity. Furthermore, 3-Ethoxy-4-methoxybenzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethoxy-4-methoxybenzoic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Ethoxy-4-methoxybenzoic acid remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to 3-Ethoxy-4-methoxybenzoic acid can result in alterations in cellular processes and functions .
Dosage Effects in Animal Models
The effects of 3-Ethoxy-4-methoxybenzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which 3-Ethoxy-4-methoxybenzoic acid exerts its optimal effects .
Metabolic Pathways
3-Ethoxy-4-methoxybenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may be metabolized by specific enzymes, leading to the formation of intermediate compounds that participate in further biochemical reactions. The presence of 3-Ethoxy-4-methoxybenzoic acid can alter the balance of metabolic pathways, affecting the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 3-Ethoxy-4-methoxybenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, 3-Ethoxy-4-methoxybenzoic acid may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell .
Subcellular Localization
The subcellular localization of 3-Ethoxy-4-methoxybenzoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Ethoxy-4-methoxybenzoic acid can be synthesized through several methods. One common approach involves the esterification of 3-ethoxy-4-methoxybenzyl alcohol followed by oxidation to form the corresponding acid. Another method includes the Friedel-Crafts acylation of 3-ethoxy-4-methoxybenzene with an appropriate acyl chloride, followed by hydrolysis.
Industrial Production Methods: In industrial settings, the production of 3-ethoxy-4-methoxybenzoic acid often involves the catalytic oxidation of 3-ethoxy-4-methoxybenzaldehyde. This process is typically carried out in the presence of a suitable catalyst, such as manganese dioxide or potassium permanganate, under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethoxy-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-ethoxy-4-methoxybenzoic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation reactions.
Major Products:
Oxidation: Produces various oxidized derivatives of 3-ethoxy-4-methoxybenzoic acid.
Reduction: Yields 3-ethoxy-4-methoxybenzyl alcohol.
Substitution: Results in halogenated or other substituted derivatives of the original compound.
Comparaison Avec Des Composés Similaires
4-Methoxybenzoic acid: Lacks the ethoxy group, making it less hydrophobic.
3-Ethoxybenzoic acid: Lacks the methoxy group, which can affect its reactivity and solubility.
4-Ethoxybenzoic acid: Similar structure but with different substitution patterns, affecting its chemical properties.
Uniqueness: 3-Ethoxy-4-methoxybenzoic acid is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity, solubility, and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
3-ethoxy-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSAIFTWQMXOBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384932 | |
| Record name | 3-ethoxy-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2651-55-0 | |
| Record name | 3-ethoxy-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














